Cas no 2137809-04-0 (1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-)

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-, is a chiral triazole derivative featuring a cyclopentylamine substituent and a carboxylic acid functional group. Its stereochemistry, with a relative (rel-) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The presence of both amino and carboxyl groups enhances its utility as a bifunctional building block for constructing complex molecules, particularly in peptidomimetics and bioactive compounds. The methyl substitution at the 5-position contributes to steric and electronic modulation, influencing reactivity and binding properties. This compound is suitable for applications in medicinal chemistry, where precise structural control is critical for optimizing biological activity and pharmacokinetic properties.
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- structure
2137809-04-0 structure
Product name:1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-
CAS No:2137809-04-0
MF:C9H14N4O2
MW:210.233061313629
CID:5277943

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-
    • Inchi: 1S/C9H14N4O2/c1-5-8(9(14)15)11-12-13(5)7-3-2-6(10)4-7/h6-7H,2-4,10H2,1H3,(H,14,15)/t6-,7+/m0/s1
    • InChI Key: YYGANFJRFBMFPH-NKWVEPMBSA-N
    • SMILES: N1([C@@H]2CC[C@H](N)C2)C(C)=C(C(O)=O)N=N1

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-695746-5.0g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
5.0g
$3770.0 2025-03-12
Enamine
EN300-695746-10.0g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
10.0g
$5590.0 2025-03-12
Enamine
EN300-695746-0.05g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
0.05g
$1091.0 2025-03-12
Enamine
EN300-695746-0.1g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
0.1g
$1144.0 2025-03-12
Enamine
EN300-695746-1.0g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
1.0g
$1299.0 2025-03-12
Enamine
EN300-695746-2.5g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
2.5g
$2548.0 2025-03-12
Enamine
EN300-695746-0.25g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
0.25g
$1196.0 2025-03-12
Enamine
EN300-695746-0.5g
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2137809-04-0 95.0%
0.5g
$1247.0 2025-03-12

Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-

Chemical Compound CAS No. 2137809-04-0: 1H-1,2,3-Triazole-4-carboxylic Acid, 1-[(1R,3S)-3-Aminocyclopentyl]-5-Methyl-, Rel

The compound with CAS No. 2137809-04-0, known as 1H-1,2,3-Triazole-4-carboxylic acid, is a significant molecule in the field of organic chemistry. Its full name is 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-Aminocyclopentyl]-5-Methyl-, rel, which highlights its structural complexity and functional groups. This compound has garnered attention due to its potential applications in drug discovery and material science.

The structure of this compound features a triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. The triazole ring is attached to a carboxylic acid group at the 4-position and a substituted cyclopentane group at the 1-position. The cyclopentane group is further substituted with an amino group at the (1R,3S) configuration and a methyl group at the 5-position. This stereochemistry plays a crucial role in determining the compound's properties and reactivity.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have developed efficient methods to synthesize rel-(1R,3S)-configured derivatives using asymmetric catalysis and stereocontrolled reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for further research.

In terms of applications, rel-(1R,3S)-configured triazoles have shown promise in medicinal chemistry as potential inhibitors of various enzymes and receptors. For instance, recent findings suggest that this compound may act as a selective inhibitor of kinase enzymes involved in cancer cell proliferation. Such discoveries highlight its potential as a lead compound for drug development.

Moreover, the carboxylic acid functionality of this compound allows for further chemical modifications. Researchers have explored its use as a building block for constructing larger molecular frameworks through coupling reactions and peptide synthesis. These studies underscore its versatility in organic synthesis.

From an environmental perspective, the biodegradability and toxicity of CAS No. 2137809-04-0 have been evaluated in recent toxicity studies. Results indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms and is biodegradable under aerobic conditions. These findings are crucial for assessing its environmental impact and ensuring safe handling during industrial processes.

In conclusion, CAS No. 2137809-04-0 represents a valuable molecule with diverse applications in organic chemistry and drug discovery. Its unique structure and stereochemistry make it an attractive candidate for further research and development in various fields.

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